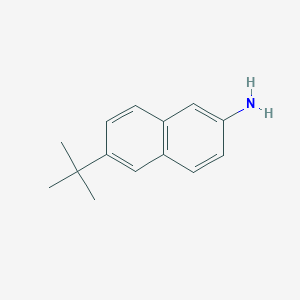

6-(Tert-butyl)naphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

6-tert-butylnaphthalen-2-amine |

InChI |

InChI=1S/C14H17N/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9H,15H2,1-3H3 |

InChI Key |

CKGCNAUSTUEXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)N |

Origin of Product |

United States |

The Strategic Importance of Functionalized Naphthalene Scaffolds

Functionalized naphthalene (B1677914) scaffolds are bicyclic aromatic hydrocarbons that serve as pivotal building blocks in the landscape of modern organic synthesis. Their rigid and planar structure, combined with the potential for diverse substitution patterns, allows for the fine-tuning of electronic and steric properties. This adaptability makes them integral to the design of a wide array of functional molecules.

Naphthalene diimides (NDIs), a prominent class of functionalized naphthalenes, have garnered significant attention due to their unique electronic and optical properties. nih.govbohrium.com Initially overshadowed by their larger perylene (B46583) diimide counterparts, NDIs are now at the forefront of research in organic electronics, where their electron-deficient nature makes them valuable as air-stable n-type semiconductors. nih.gov The ability to modulate their absorption and emission characteristics through core functionalization has also opened doors for their use in photosystems and photovoltaic applications. nih.gov

Furthermore, the strategic incorporation of functional groups onto the naphthalene scaffold can induce specific self-assembly behaviors, leading to the formation of ordered supramolecular structures. rsc.org This has been harnessed in the development of porous organic salts with applications in heterogeneous photocatalysis. rsc.org The clever combination of sulfonic acid and amine functionalized naphthalene building blocks can result in materials with strong visible-light-harvesting abilities and excellent photo-induced charge transfer capabilities. rsc.org

Aminonaphthalene Derivatives: a Focus of Academic Inquiry

Within the broad family of functionalized naphthalenes, aminonaphthalene derivatives, also known as naphthylamines, represent a particularly significant area of academic and industrial research. The introduction of an amino group onto the naphthalene (B1677914) ring system imparts a unique set of chemical properties and has been a key structural motif in a variety of applications.

Historically, naphthylamines have been utilized in the synthesis of azo dyes, a class of compounds that has been a cornerstone of the chemical industry for over a century. More recently, their utility has expanded into the realm of materials science and medicinal chemistry. For instance, aminonaphthalene derivatives are being investigated as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a powerful analytical technique for the characterization of biomolecules. nih.gov Specifically, 5-amino-1-naphthol (B160307) has shown promise as a matrix for the analysis of phosphorylated peptides. nih.gov

The amino group in aminonaphthalenes can also serve as a directing group in further chemical transformations, enabling the regioselective synthesis of more complex naphthalene derivatives. researchgate.net This is a critical aspect of their chemistry, as the position of substituents on the naphthalene core can dramatically influence the final properties of the molecule. The development of catalytic systems for the enantioselective C-H amination of N-aryl-2-naphthylamines has led to the construction of atroposelective naphthalene-1,2-diamines, which are of interest as chiral ligands in asymmetric catalysis. nih.gov

Uncharted Territories: Research Gaps and Emerging Challenges in 6 Tert Butyl Naphthalen 2 Amine Chemistry

Strategies for Naphthalene (B1677914) Core Construction and Functionalization

The construction of the naphthalene core itself, along with its subsequent functionalization, is a cornerstone of organic synthesis, with numerous methodologies developed to afford a wide array of substituted naphthalene derivatives.

Metal-Catalyzed Cyclization and Annulation Approaches (e.g., Palladium, Copper, Rhodium, Zinc, Iron, Platinum, Nickel)

Metal-catalyzed reactions are pivotal in the synthesis of naphthalenes, offering efficient and selective pathways. dntb.gov.ua

Palladium: Palladium catalysis is widely employed for constructing highly substituted naphthalenes. nih.gov For instance, palladium-catalyzed cascade reactions of certain acrylamides with aryl iodides can lead to the formation of spirocyclic oxindoles containing a naphthalene ring, involving regioselective C-H arylation and alkylation. bohrium.com Another approach involves the palladium-catalyzed annulation of internal alkynes to form polysubstituted naphthalenes. acs.org Cascade cyclizations catalyzed by palladium are powerful tools for the rapid assembly of complex polycyclic systems. rsc.org

Copper: Copper(I)-catalyzed annulation reactions provide a direct route to substituted naphthalenes. One such method involves the reaction of o-bromobenzaldehydes with β-ketoesters, which proceeds under mild conditions to give good yields of the desired products. rsc.orgresearchgate.net This process can also be achieved with o-iodobenzaldehydes. rsc.org Another copper-catalyzed domino reaction utilizes 3-(2-halobenzyl)pentane-2,4-diones and various active methylene (B1212753) compounds to produce trisubstituted naphthoates and naphthonitriles. researchgate.net Ligand-free copper-catalyzed tandem one-pot reactions have also been developed to synthesize multifunctional naphthalenes. acs.org

Platinum: Platinum catalysts are effective in the synthesis of functionalized naphthalenes. For example, the selective platinum-catalyzed 6-endo intramolecular hydroarylation of specific aryl enynes yields naphthalenes with substituents at the 2- and 4-positions. acs.orgnih.gov Platinum nanoparticles, synthesized in aqueous solution, also show catalytic activity in various reactions. mdpi.com The hydrogenation of naphthalene to decalin can be catalyzed by platinum supported on various materials. acs.org

Iron: Iron-catalyzed tandem cross-dehydrogenative coupling (CDC) and benzoannulation of simple starting materials like 1,2-aryl-propenes and styrenes have been developed to produce polysubstituted naphthalenes. rsc.org

Rhodium, Zinc, and Nickel: These metals also play a role in naphthalene synthesis, often through catalyzed transformations that lead to the formation of the bicyclic aromatic ring system. dntb.gov.ua

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Palladium | Cascade Cyclization | N-(2-halophenyl)-2-(naphthalen-1-yl)acrylamides, aryl iodides | Forms spirocyclic oxindoles with naphthalene moiety. bohrium.com |

| Palladium | Annulation | Internal alkynes | Produces highly substituted naphthalenes. acs.org |

| Copper(I) | Annulation | o-bromobenzaldehydes, β-ketoesters | Mild conditions, good yields. rsc.org |

| Copper(I) | Domino Reaction | 3-(2-halobenzyl)pentane-2,4-diones, active methylene compounds | Forms trisubstituted naphthoates and naphthonitriles. researchgate.net |

| Platinum | Hydroarylation | Aryl enynes | Selective formation of 2,4-disubstituted naphthalenes. acs.orgnih.gov |

| Iron | Tandem CDC/Benzoannulation | 1,2-aryl-propenes, styrenes | Synthesis of polysubstituted naphthalenes. rsc.org |

Lewis Acid Catalyzed Transformations in Naphthalene Synthesis

Lewis acids are crucial catalysts in several synthetic routes to naphthalenes. dntb.gov.ua A key example is the Friedel-Crafts alkylation, where Lewis acids like aluminum chloride (AlCl₃) are used to introduce alkyl groups onto the naphthalene ring. numberanalytics.com The choice of Lewis acid can dramatically influence the outcome of a reaction. For instance, in the rearrangement of vinylcyclopropenes, using boron trifluoride etherate (BF₃·OEt₂) as the catalyst leads to the formation of naphthalenes, whereas copper(II) triflate (Cu(OTf)₂) yields indenes instead. researchgate.netacs.org Lewis acids can also promote intramolecular coupling of sp³ C–H bonds with reactive alkenyl oxocarbenium intermediates, providing a metal-free approach to cyclization. nih.gov The effectiveness of Lewis acid catalysts in naphthalene alkylation can be influenced by the choice of solvent. elsevier.com

Electrocyclization and Carboannulation Strategies

Electrocyclization reactions are a powerful tool for forming the naphthalene ring system. A notable example is a 6π-electrocyclization of a triene intermediate, which is a key step in the synthesis of naphthalene derivatives from isoquinolines through a nitrogen-to-carbon transmutation process. nih.govnih.govresearchgate.net This method is inspired by the Wittig reaction. nih.govresearchgate.net Copper-catalyzed tandem reactions involving alkynylation, propargyl-allenyl isomerization, and subsequent 6π-electrocyclization also lead to naphthalene synthesis. researchgate.net

Carboannulation, the formation of a new carbocyclic ring, is another important strategy. Palladium-catalyzed carboannulation of internal alkynes is an effective method for preparing highly substituted naphthalenes. acs.org

Cross-Dehydrogenative Coupling Reactions for Naphthalene Formation

Cross-dehydrogenative coupling (CDC) reactions offer an atom-economical approach to C-C bond formation without the need for pre-functionalized starting materials. researchgate.net Iron-catalyzed tandem CDC has been utilized to synthesize polysubstituted naphthalenes. rsc.org Electrochemical methods have also been developed for the dehydrogenative homo- and cross-coupling of weakly activated naphthalenes, which can suppress electropolymerization and lead to biaryl compounds. The direct C-H functionalization of heteroarenes through a radical pathway, known as the Minisci reaction, is a powerful tool for creating substituted heterocycles and can be applied to naphthalene systems. nih.gov Amide-enabled distal and multiple dehydrogenative C–H alkynylation has also been reported. acs.org

Hydride Shift Mediated C(sp³)–H Bond Functionalization/Aromatization Sequences

Hydride shift-mediated C(sp³)–H bond functionalization represents an efficient, metal-free method for constructing complex polycyclic systems. researchgate.netresearchgate.netdntb.gov.ua This internal redox reaction is typically catalyzed by Lewis or Brønsted acids and involves a hydride shift followed by cyclization. researchgate.net This strategy allows for the functionalization of C(sp³)–H bonds adjacent to heteroatoms or at benzylic/aliphatic positions, leading to the formation of fused ring systems. researchgate.net Sequential hydride shift/cyclization processes have been developed to achieve double C(sp³)–H bond functionalization, enabling the diastereoselective synthesis of polyheterocycles. nih.gov The regioselectivity of these reactions can be controlled by electronic and steric effects. rsc.org

Amination Reactions in Naphthalene Synthesis

The introduction of an amine group onto a naphthalene ring is a fundamental transformation in the synthesis of naphthalen-2-amine derivatives. Several classical and modern methods are employed to achieve this, each offering different pathways to the desired products.

Bucherer Amination and Analogous Protocols for Naphthylamines

The Bucherer reaction is a cornerstone in the synthesis of naphthylamines from naphthols. organicreactions.orgwikipedia.org This reversible reaction involves the treatment of a naphthol with ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. organicreactions.orgwikipedia.org The process is particularly valuable in the industrial production of dye intermediates. organicreactions.org For the synthesis of a substituted naphthylamine like this compound, the Bucherer reaction can be a key step. The synthesis would typically start with 6-(tert-butyl)naphthalen-2-ol (B184026), which is then aminated using reagents like ammonium (B1175870) bisulfite and aqueous ammonia under elevated temperatures.

The reaction mechanism proceeds through the addition of a bisulfite anion to the naphthol, leading to the formation of a tetralone sulfonic acid intermediate. Subsequent nucleophilic attack by ammonia, followed by dehydration and elimination of the bisulfite, yields the final naphthylamine. wikipedia.org The reversibility of the reaction also allows for the conversion of naphthylamines back to naphthols. organicreactions.org While the classic Bucherer reaction is well-established, modern variations, such as those employing microwave irradiation, have been developed to improve reaction times and yields. researchgate.net

It's important to distinguish the Bucherer reaction from the Bucherer-Bergs reaction, which is a multicomponent reaction for the synthesis of hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate. chem-station.comalfa-chemistry.com

Aerobic Oxidative Cross-Coupling Reactions Involving Aminonaphthalenes

Aerobic oxidative cross-coupling reactions have emerged as powerful, environmentally friendly methods for forming carbon-carbon and carbon-heteroatom bonds. nsf.govnih.gov These reactions utilize molecular oxygen from the air as the terminal oxidant, which is both cost-effective and benign. nsf.govacs.org In the context of aminonaphthalenes, these methods can be used to synthesize more complex, coupled structures.

For instance, the cross-coupling of N,N-dialkyl aminonaphthalenes with phenols or naphthols can be achieved using a chromium-salen catalyst under aerobic conditions. nsf.govacs.org Mechanistic studies suggest that the reaction proceeds through an outer-sphere oxidation of the aminonaphthalene, followed by nucleophilic attack from the phenol (B47542) or naphthol partner. nsf.govnih.govacs.org While many of these reactions yield C-C coupled products, the formation of C-O coupled products has also been observed, particularly in reactions involving 2-aminonaphthalene and sterically unhindered phenols. nsf.govacs.org

Iron catalysts have also been employed in the oxidative coupling of naphthylamines. acs.orgacs.org For example, iron(III) chloride can promote the homocoupling of 1- and 2-naphthylamines to produce binaphthyl diamines. acs.orgacs.org Efforts have also been made to develop catalytic versions of these iron-promoted reactions. acs.orgacs.org

N-Alkylation Strategies, including Copper-Catalyzed N-tert-Butylation

N-alkylation of naphthylamines is a crucial step for modifying their properties and for the synthesis of more complex derivatives. Various methods exist for N-alkylation, ranging from classical approaches to modern catalytic systems.

A significant advancement in this area is the copper-catalyzed N-tert-butylation of aromatic amines. organic-chemistry.org This method allows for the introduction of a tert-butyl group onto the nitrogen atom of anilines and naphthylamines under mild, room temperature conditions. organic-chemistry.org The reaction utilizes tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent and a copper(II) triflate catalyst. organic-chemistry.org This approach is particularly noteworthy as traditional methods for tert-butylation often require harsh conditions and result in poor yields. organic-chemistry.org The reaction is sensitive to electronic effects, with electron-withdrawing substituents on the aromatic amine generally leading to higher yields. organic-chemistry.org

Other N-alkylation strategies include the use of alcohols as alkylating agents in the presence of a ruthenium catalyst, which can selectively alkylate primary aromatic amines to the corresponding secondary amines under mild conditions. nih.gov

Directed C-H Amination on Naphthalene Scaffolds

Direct C-H amination represents an atom-economical and efficient strategy for the synthesis of aminonaphthalene derivatives, avoiding the need for pre-functionalized starting materials. anr.frresearchgate.net This approach involves the direct conversion of a C-H bond on the naphthalene ring into a C-N bond.

A notable example is the copper(II)-catalyzed direct amination of 1-naphthylamine (B1663977) derivatives at the C8 position. nih.gov This reaction uses di-tert-butyl peroxide (DTBP) as the oxidant and proceeds smoothly without the need for additional additives or solvents, demonstrating excellent regioselectivity. nih.gov

Furthermore, enantioselective C-H amination has been achieved using chiral catalysts. For instance, chiral phosphoric acids can catalyze the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. nih.gov This method allows for the construction of atroposelective naphthalene-1,2-diamines with high yields and enantioselectivities. nih.gov The reaction is believed to proceed through a dual hydrogen-bonding activation mode, where the chiral phosphoric acid activates both the naphthylamine and the azodicarboxylate. nih.gov

Targeted Synthesis of this compound and Isomeric Analogues

The synthesis of a specific isomer like this compound requires precise control over the regioselectivity of the reactions employed. This is particularly challenging in naphthalene systems where multiple positions are available for substitution.

Regioselective Functionalization Strategies in Naphthalene Systems

Achieving regioselectivity in the functionalization of naphthalenes is a key challenge in their synthesis. nih.govresearchgate.net The inherent reactivity of the naphthalene core often leads to mixtures of isomers. Therefore, the development of methods that allow for the selective introduction of functional groups at specific positions is of great importance. nih.govresearchgate.net

One common strategy is the use of directing groups, which can guide a catalyst to a specific C-H bond. For example, in the context of Friedel-Crafts alkylation to introduce a tert-butyl group, the existing functional groups on the naphthalene ring play a crucial role in directing the incoming electrophile.

For the synthesis of this compound, a plausible route involves the Friedel-Crafts alkylation of a suitable naphthalene precursor. If starting with 2-naphthylamine (B18577), the amine group would direct the tert-butyl group to the 1- or 3-position. To achieve 6-substitution, one might start with a different precursor or employ a protecting group strategy to alter the directing effect of the amine. An alternative is to start with 2-naphthol, perform the tert-butylation, which can be directed to the 6-position under certain conditions, and then convert the hydroxyl group to an amine via the Bucherer reaction. chempedia.info

Recent advances in C-H activation have provided powerful tools for the regioselective functionalization of naphthalenes. anr.fracs.org These methods often utilize transition metal catalysts in conjunction with directing groups to achieve high selectivity for positions that are otherwise difficult to access. anr.frnih.gov For instance, ruthenium-catalyzed δ-bond activation enabled by a tertiary phosphine (B1218219) directing group has been used for the remote C5-selective functionalization of naphthalene derivatives. acs.org Such strategies highlight the potential for developing highly specific syntheses of complex naphthalene-based molecules.

Stereoselective and Enantioselective Synthesis Approaches for Chiral Naphthalene Derivatives

The development of stereoselective and enantioselective methods for the synthesis of chiral naphthalene derivatives is a key area of research, as the axial chirality of many binaphthyl compounds makes them valuable as chiral ligands and catalysts in asymmetric synthesis. While direct enantioselective synthesis of this compound itself is not widely reported, related strategies for creating chiral binaphthyl scaffolds can be applied to its precursors or derivatives.

A prominent approach involves the asymmetric oxidative coupling of 2-naphthols. For instance, the precursor to this compound, 6-(tert-butyl)naphthalen-2-ol, could theoretically undergo enantioselective coupling to form a chiral BINOL derivative. Copper-catalyzed asymmetric oxidative coupling of 2-naphthols has been shown to produce 6,6′-disubstituted BINOLs with high yields and enantioselectivities. encyclopedia.pub This methodology could potentially be adapted for 6-(tert-butyl)naphthalen-2-ol, which would then allow for the synthesis of chiral binaphthyl diamines following amination.

Another strategy involves the direct enantioselective C-H amination of N-aryl-2-naphthylamines. This method, catalyzed by chiral phosphoric acids, allows for the construction of non-biaryl N-C atropisomers. By employing an N-aryl derivative of this compound, it is conceivable to achieve a stereoselective amination at the C1 position, leading to a chiral 1,2-diaminonaphthalene (B43638) derivative. The steric bulk of the tert-butyl group at the 6-position could influence the rotational barrier around the N-C bond, potentially impacting the stability of the resulting atropisomer.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Copper-Chiral Ligand | 2-Naphthols | 6,6′-Disubstituted BINOLs | Up to 96% |

| Chiral Phosphoric Acid | N-Aryl-2-naphthylamines | N-C Atropisomeric 1,2-Diamines | Up to 94% |

Derivatization and Post-Synthetic Modification Strategies

Post-synthetic modification of this compound opens avenues to a wide array of functionalized derivatives with tailored properties. These strategies include transformations of the amine group, as well as the introduction of new substituents onto the naphthalene ring.

Functional Group Interconversions of the Amine Moiety

The primary amine group of this compound is a versatile handle for various functional group interconversions. A classic and powerful method is the diazotization of the amine, followed by a Sandmeyer reaction . rsc.orgnih.gov This two-step process allows for the replacement of the amino group with a wide range of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.

The reaction is initiated by treating the aromatic amine with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate can then be reacted with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce the corresponding nucleophile. For example, reaction with CuBr would yield 2-bromo-6-(tert-butyl)naphthalene. The conversion to the corresponding phenol, 6-(tert-butyl)naphthalen-2-ol, can be achieved by heating the aqueous solution of the diazonium salt.

| Reagent | Product Functional Group |

| CuCl / HCl | -Cl |

| CuBr / HBr | -Br |

| CuCN / KCN | -CN |

| H₂O, heat | -OH |

| KI | -I |

Introduction of Additional Substituents on the Naphthalene Ring via C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto aromatic rings, avoiding the need for pre-functionalized starting materials. researchgate.net In the case of this compound, the directing effect of the amine group (or a protected form such as an amide) can be exploited to achieve selective C-H activation at specific positions on the naphthalene nucleus.

For N-aryl-2-naphthylamines, chiral phosphoric acid-catalyzed direct intermolecular enantioselective C-H amination with azodicarboxylates has been demonstrated to occur at the C1 position, yielding atroposelective naphthalene-1,2-diamines. This reaction proceeds with high enantioselectivity and is influenced by the substituents on both the naphthalene ring and the N-aryl group. A 6-bromo substituted N-phenyl-2-naphthylamine, for instance, has been shown to undergo this transformation to give the corresponding 1-aminated product in 51% yield and 92% ee. Given the electronic similarities, it is expected that this compound derivatives would behave similarly.

Halogenation and Sulfenylation of Aminonaphthalenes

Electrophilic halogenation of aminonaphthalenes provides a direct route to halo-substituted derivatives. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. For 2-naphthylamine, this corresponds to the 1 and 3 positions. To control the regioselectivity and avoid over-halogenation, the amine is often protected as an acetanilide. This moderates the activating effect of the amino group and provides steric hindrance.

In the case of this compound, electrophilic bromination is expected to occur primarily at the 1-position. The use of N-bromosuccinimide (NBS) in a polar solvent is a common method for the monobromination of activated aromatic compounds. researchgate.net

Schiff Base Formation and Condensation Reactions

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netresearchgate.netresearchgate.net This reaction is typically catalyzed by an acid or base, or simply by heating, and involves the elimination of a water molecule. researchgate.net

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the nitrogen atom. The reaction of this compound with an aromatic aldehyde, for example, would yield an N-arylmethylidene-6-(tert-butyl)naphthalen-2-amine. These imine products can be valuable intermediates for further synthetic transformations or can be investigated for their own biological or material properties. The reaction is reversible and can be driven to completion by removing the water formed during the reaction. researchgate.net

PCl₃-mediated Aminolysis and Other Conversion Reactions

Phosphorus trichloride (B1173362) (PCl₃) is a versatile reagent that can react with primary aromatic amines to form a variety of organophosphorus compounds. The outcome of the reaction is highly dependent on the stoichiometry of the reactants, the reaction conditions, and the steric properties of the amine. rsc.orgresearchgate.net

With less sterically hindered primary aromatic amines, reaction with excess PCl₃ can yield aryliminobisdichlorophosphines or, upon heating, 1,3-diaryl-2,4-dichloro-1,3,2,4-diazadiphosphetidines. rsc.org However, for bulky amines like 2,6-diisopropylaniline, the steric hindrance can control the chemoselectivity, favoring the formation of the monoaminated product, aminodichlorophosphine.

Given the steric bulk of the tert-butyl group and the naphthalene ring system in this compound, its reaction with PCl₃ is expected to be influenced by these steric factors. It is plausible that under controlled conditions, the formation of N-(6-(tert-butyl)naphthalen-2-yl)phosphoramidous dichloride could be achieved. Further reaction could lead to the formation of cyclic phosphorus-nitrogen compounds. However, specific studies on the reaction of this compound with PCl₃ are not extensively documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing unambiguous assignment of its proton and carbon framework.

¹H NMR: The proton NMR spectrum distinctly reveals the characteristic signals of the molecule. The nine protons of the tert-butyl group typically appear as a sharp singlet around 1.3 ppm. The aromatic protons resonate in the downfield region, generally between 6.8 and 8.2 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the naphthalene ring. The two protons of the amine group (NH₂) also give rise to a signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing insights into the carbon skeleton. Key signals include the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, which resonate at approximately 34 ppm and in the aliphatic region, respectively. The carbon atom attached to the amine group (C-2) is typically observed around 145 ppm. The remaining aromatic carbons of the naphthalene ring appear in the characteristic downfield region for sp²-hybridized carbons.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~1.3 | Singlet, 9H (tert-butyl group) |

| ¹H | 6.8–8.2 | Multiplets (aromatic protons) |

| ¹³C | ~34 | Quaternary carbon (tert-butyl) |

| ¹³C | ~145 | Carbon bearing the amine group (C-2) |

| ¹³C | Varies | Aromatic carbons |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent features in the IR spectrum include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3350–3450 cm⁻¹. orgchemboulder.com The presence of two bands is characteristic of the symmetric and asymmetric stretching modes of the NH₂ group. orgchemboulder.com

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group appear just below 3000 cm⁻¹. The spectrum also displays characteristic aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region, which confirm the presence of the naphthalene ring system. Furthermore, the C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com The N-H bending vibration for a primary amine is typically observed between 1650-1580 cm⁻¹. orgchemboulder.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3350–3450 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1600–1450 |

| N-H Bend | 1650-1580 |

| Aromatic C-N Stretch | 1335-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the conjugated naphthalene ring system. uoanbar.edu.iq These transitions are typically intense and occur at specific wavelengths. The presence of the amine and tert-butyl substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The amine group, being an auxochrome, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. The absorption of UV radiation is a property of a group of atoms called a chromophore. In organic molecules, this is restricted to certain functional groups containing valence electrons with low excitation energy. shu.ac.uk

The electronic transitions possible in organic molecules include σ → σ, n → σ, π → π, and n → π transitions. libretexts.org For this compound, the most relevant are the π → π* transitions of the aromatic system and potentially n → π* transitions involving the non-bonding electrons of the nitrogen atom. uoanbar.edu.iq

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (C₁₄H₁₇N), which is 199.29 g/mol . Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, a characteristic feature according to the nitrogen rule. libretexts.org

A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For tert-butylamine (B42293), a related structure, fragmentation often occurs at the bond between the tert-butyl group and the amine group, leading to a stable carbocation. pearson.com In the case of this compound, fragmentation may involve the loss of a methyl group from the tert-butyl substituent or other characteristic cleavages of the naphthalene ring system. The fragmentation pattern is significantly influenced by the nature of the substituents on the ring. arkat-usa.org

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radical intermediates. While this compound itself is not a radical, EPR can be employed to investigate its behavior in reactions where radical intermediates might be formed.

For instance, in oxidation reactions, radical cations of the amine could be generated. EPR spectroscopy, often in conjunction with spin trapping techniques, can detect and characterize these transient radical species. rsc.orgnih.gov The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the structure of the radical intermediate. nih.gov Studies on related anilino radicals have shown that the EPR parameters can indicate the geometry of the radical, such as the planarity of the amino group with respect to the aromatic ring. canada.ca

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis would yield a detailed three-dimensional model of the molecule. This would allow for the precise determination of all bond lengths, such as the C-N bond of the amine group, the C-C bonds within the naphthalene ring, and the C-C bonds of the tert-butyl group. For example, in a related naphthoquinone imine derivative, the N-C(tert-butyl) bond length was found to be approximately 1.485 Å. nih.gov

Bond angles, such as the C-N-H angles of the amine and the C-C-C angles within the tert-butyl group and the naphthalene ring, would also be accurately measured. Torsional angles would define the conformation of the molecule, including the orientation of the tert-butyl group relative to the naphthalene plane. This information is crucial for understanding steric effects and intermolecular interactions in the crystal lattice. The crystal structure also reveals the supramolecular architecture, including any hydrogen bonding involving the amine group and π-π stacking interactions between the naphthalene rings. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The presence of the primary amine (-NH2) group provides a strong hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. In the solid state, it is highly probable that molecules of this compound would engage in hydrogen bonding. These interactions could form various motifs, such as chains or dimers, significantly influencing the crystal lattice's energy and geometry.

The naphthalene ring system is a classic platform for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a major driving force in the crystal packing of polycyclic aromatic hydrocarbons. Studies on related naphthalene derivatives, such as the 2-naphthalenethiol (B184263) dimer, have revealed parallel-displaced and T-shaped arrangements, which are common motifs to mitigate repulsive forces while maximizing attractive interactions. nih.gov

However, the steric hindrance introduced by the voluminous tert-butyl group at the 6-position is expected to play a crucial role in modulating these interactions. In similar structures, bulky substituents have been shown to prevent close packing and strong π-π stacking. For instance, in the crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, the tert-butyl groups effectively shield the aromatic rings, leading to a separation of more than 6 Å and precluding any π-π stacking. researchgate.netnih.gov This suggests that in this compound, a delicate balance exists between the hydrogen bonding directed by the amine group and the steric repulsion from the tert-butyl group, which would ultimately define the supramolecular assembly.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly those capable of forming hydrogen bonds and subject to steric influences. The conformational flexibility of the tert-butyl group and the potential for different hydrogen bonding networks make this compound a strong candidate for exhibiting polymorphism.

Different polymorphs would arise from variations in the crystal packing, driven by a subtle interplay of the intermolecular forces. For example, one polymorph might be stabilized by a robust network of N-H···N hydrogen bonds, while another might prioritize a packing arrangement that accommodates the bulky tert-butyl groups more efficiently, possibly at the expense of optimal hydrogen bonding. The specific arrangement of molecules in the unit cell, including their orientation and symmetry relationships, would define the crystal system and space group of each polymorph. The study of a new polymorph of tert-butyl (2-aminophenyl)carbamate highlights how differences in space group symmetry, conformation, and hydrogen bonding can lead to distinct crystal forms. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of 6-(tert-butyl)naphthalen-2-amine. These calculations are crucial for understanding its potential in applications ranging from materials science to corrosion inhibition.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key determinants of a molecule's reactivity and electronic properties. youtube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. The difference between their energies, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and charge transport capabilities.

For this compound, DFT calculations provide estimates for these key orbital energies. The electron-donating nature of the amine group and the alkyl tert-butyl group tends to raise the HOMO energy level, which is a desirable characteristic for applications like hole-transport materials (HTMs) in solar cells. Calculations performed at the B3LYP/6-31G* level of theory have estimated the HOMO-LUMO gap to be approximately 3.2 eV. The HOMO energy level itself has been estimated at around -5.2 eV, a value that facilitates efficient hole injection into perovskite layers in solar cell devices.

| Parameter | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Electron-donating capability; hole injection efficiency |

| HOMO-LUMO Gap (Egap) | ~3.2 eV | Chemical reactivity and kinetic stability |

The distribution of electron density within the this compound molecule governs its electrostatic interactions and local reactivity. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites. The amine group, with its lone pair of electrons, represents a region of high negative potential (a nucleophilic site), while the aromatic rings and hydrogen atoms are generally more electron-deficient.

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. These functions identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For an amine like this compound, the nitrogen atom is expected to be a primary site for electrophilic attack. In the context of its use as a corrosion inhibitor, the ability of the molecule to donate electrons to the vacant d-orbitals of a metal surface is crucial, a process guided by the molecule's charge distribution. mdpi.com

Global quantum chemical parameters are derived from the energies of the frontier orbitals and provide a general assessment of a molecule's reactivity and stability. These include ionization energy (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω).

Ionization Energy (I) and Electron Affinity (A) can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. A lower ionization energy indicates a greater ease of donating an electron.

Chemical Hardness (η) , calculated as (I - A) / 2, measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are instrumental in fields like corrosion inhibition, where the interaction between the inhibitor molecule and a metal surface is analyzed using principles like the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com

| Global Parameter | Conceptual Significance | Relation to FMOs |

|---|---|---|

| Ionization Energy (I) | Energy required to remove an electron | I ≈ -EHOMO |

| Electron Affinity (A) | Energy released when an electron is added | A ≈ -ELUMO |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | η = (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | ω = (μ2) / (2η) where μ is chemical potential |

Molecular Dynamics Simulations and Adsorption Behavior Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. A primary application of MD for this molecule is in modeling its adsorption onto metal surfaces to understand corrosion inhibition mechanisms. dntb.gov.ua

In a typical simulation, a model system is constructed consisting of a metal surface (e.g., an Fe(110) crystal plane for steel), an aqueous corrosive medium, and molecules of this compound. dntb.gov.uaresearchgate.net The simulation tracks the trajectories of all atoms based on classical mechanics, allowing for the observation of how the inhibitor molecules approach and interact with the metal. Key findings from such simulations include:

Adsorption Configuration: Determining the preferred orientation of the molecule on the surface. It is often found that the naphthalene (B1677914) ring adsorbs in a planar fashion, maximizing surface coverage, while the amine group acts as a chemical anchor. nih.gov

Interaction Energy: Calculating the binding energy between the inhibitor and the surface, which indicates the strength of adsorption. nih.gov

Protective Film Formation: Simulating how multiple molecules arrange to form a protective barrier that displaces water and corrosive ions from the surface. mdpi.com The bulky tert-butyl group can influence this packing behavior, potentially preventing overly dense crystallization and enhancing film stability.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this can involve studying its synthesis routes or its reactions in various applications.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. youtube.com Computational methods can locate the geometry of this transient species and calculate its energy. This information is used to construct a reaction energy profile, a diagram that plots energy changes as reactants are converted into products. youtube.com

For the synthesis of this compound, such as through Friedel-Crafts alkylation or the Bucherer reaction, computational modeling can:

Validate Proposed Mechanisms: By comparing the calculated activation energies for different possible pathways, the most energetically favorable route can be identified.

Analyze Regioselectivity: Explain why the tert-butyl group is directed to the 6-position of the naphthalene ring.

Optimize Reaction Conditions: By understanding the energy barriers, it may be possible to predict how changes in catalysts or temperature could improve reaction efficiency.

While specific transition state studies for reactions of this compound are not widely published, the methodology remains a powerful approach for gaining a fundamental understanding of its chemical transformations.

Solvation Effects and Catalytic Cycle Investigations

While specific computational studies on the solvation effects and catalytic cycle of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established.

Solvation Effects: The influence of a solvent on the properties and reactivity of this compound can be computationally modeled using both implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable information on how the solvent's polarity affects the molecule's electronic structure, geometry, and spectroscopic properties. For instance, the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound would be expected to change in solvents of varying dielectric constants. A theoretical study on tetrathiafulvalene (B1198394) using DFT with a B3LYP/6-311++G basis set showed that global chemical reactivity parameters change depending on the polarity of the solvents, with the molecule exhibiting greater stability in a polar solvent like water. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules. Molecular dynamics (MD) simulations with an explicit solvent can be used to explore the solvation shell structure and dynamics.

Catalytic Cycle Investigations: Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of catalytic reactions. A computational investigation of a catalytic cycle involving this compound would typically involve the following steps:

Reactant and Catalyst Optimization: The geometries of the reactants, including this compound and any other substrates, along with the catalyst, are optimized.

Transition State Searching: The transition state structures for each elementary step in the proposed catalytic cycle are located. This is a critical step in determining the reaction mechanism and identifying the rate-determining step.

Intermediate Identification: The structures of any intermediates formed during the catalytic cycle are optimized.

Energy Profile Construction: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a potential energy surface for the entire catalytic cycle. This allows for the determination of activation energies and reaction enthalpies.

For example, DFT calculations have been successfully employed to study the mechanism of N-nitrosodimethylamine formation from substituted hydrazines, where the reaction was found to proceed via an initial hydrogen abstraction from the amine group.

Nucleophilicity and Electrophilicity Site Predictions

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various descriptors. nih.gov These descriptors can predict the most likely sites for nucleophilic and electrophilic attack on this compound.

Molecular Electrostatic Potential (MEP): The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for electrophilic attack. The aromatic protons and the protons of the amine group would exhibit positive potential. researchgate.net

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. It can be used to predict the most reactive sites for nucleophilic and electrophilic attack.

f+(r): for nucleophilic attack (attack by a nucleophile)

f-(r): for electrophilic attack (attack by an electrophile)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can rank the reactivity of different sites. It is anticipated that the nitrogen atom and certain carbon atoms in the naphthalene ring would have the highest values of f-(r), indicating their susceptibility to electrophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO is the site of electron donation, and its energy is related to the molecule's nucleophilicity. A higher HOMO energy indicates a greater tendency to donate electrons.

The LUMO is the site of electron acceptance, and its energy is related to the molecule's electrophilicity. A lower LUMO energy suggests a greater ability to accept electrons.

For this compound, the electron-donating amine group is expected to raise the energy of the HOMO, enhancing its nucleophilic character. The HOMO is likely to be localized over the naphthalene ring and the nitrogen atom. The LUMO would be distributed over the aromatic system. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

| Reactivity Descriptor | Predicted Site/Value | Interpretation |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atom. | The nitrogen atom is an electron-rich site, susceptible to electrophilic attack. |

| Positive potential on aromatic and amine protons. | These protons are potential sites for interaction with nucleophiles. | |

| Fukui Function (f-(r)) | High value on the nitrogen atom and specific ring carbons. | Predicts the most likely sites for electrophilic attack. |

| Fukui Function (f+(r)) | Distributed over the naphthalene ring carbons. | Predicts the most likely sites for nucleophilic attack. |

| HOMO Energy | Relatively high (e.g., -5.2 eV estimated for similar compounds). | Indicates good nucleophilic character. |

| LUMO Energy | Lower than HOMO energy. | Indicates the molecule's ability to act as an electrophile. |

| HOMO-LUMO Gap | Moderate. | Reflects the chemical reactivity and stability of the molecule. |

Conformational Analysis and Steric Effects via Computational Methods

The presence of the bulky tert-butyl group significantly influences the conformation and steric environment of this compound. Computational methods are essential for exploring these aspects.

Conformational Analysis: The rotational barrier of the tert-butyl group and its preferred orientation relative to the naphthalene ring can be investigated using computational techniques such as a potential energy surface (PES) scan. researchgate.netq-chem.com In this method, the dihedral angle defining the rotation of the tert-butyl group is systematically varied, and the energy of the molecule is calculated at each step. This allows for the identification of the lowest energy conformer and the energy barriers between different conformations. For 10-substituted-9-tert-butylanthracenes, theoretical studies have shown that the size and electronic nature of substituents affect the energy of ring inversion and the internal rotation of the tert-butyl group. yu.edu.jo

Steric Effects: The steric hindrance imposed by the tert-butyl group can be quantified using various computational parameters. The non-planar geometry of the naphthalene ring system in highly substituted derivatives is a direct consequence of steric strain. X-ray and computational studies on crowded naphthalenes have revealed significant distortions from planarity to alleviate steric clashes. nist.gov The tert-butyl group in this compound is expected to influence the reactivity of the molecule by sterically shielding certain positions on the naphthalene ring from attack by reagents.

| Computational Method | Parameter Investigated | Expected Findings for this compound |

|---|---|---|

| Potential Energy Surface (PES) Scan | Dihedral angle of the C-C bond connecting the tert-butyl group to the naphthalene ring. | Determination of the lowest energy conformation and the rotational energy barrier of the tert-butyl group. The barrier is expected to be relatively low. msu.edu |

| Geometry Optimization | Bond lengths, bond angles, and dihedral angles. | The optimized geometry would likely show some minor distortions from an idealized planar naphthalene ring to accommodate the bulky tert-butyl group. |

| Steric Parameter Calculation | van der Waals surface, steric energy. | Quantification of the steric bulk of the tert-butyl group and its influence on the accessibility of different reactive sites on the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-31G*, are widely used to predict spectroscopic parameters with a good degree of accuracy. researchgate.netresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are valuable for assigning experimental spectra and confirming the structure of the compound. The calculated chemical shifts are often compared with experimental values to validate the computational model. For primary amines, the N-H protons typically appear as broad signals in the 1H NMR spectrum. acs.org The protons of the tert-butyl group would be expected to appear as a sharp singlet.

IR Frequencies: The vibrational frequencies of this compound can be calculated, and the resulting theoretical IR spectrum can be compared with the experimental spectrum. This comparison aids in the assignment of the various vibrational modes of the molecule. For a primary amine like this compound, characteristic N-H stretching vibrations are expected in the range of 3300-3500 cm-1. acs.org Aromatic C-H and C=C stretching vibrations would also be prominent features of the IR spectrum. The NIST WebBook provides an experimental IR spectrum for the related compound 2-tert-butyl-1-naphthalenamine, which shows characteristic peaks that can be used for comparison. nist.gov

| Spectroscopic Parameter | Predicted Value/Range | Corresponding Functional Group/Vibration |

|---|---|---|

| 1H NMR Chemical Shift (δ) | ~1.3 ppm (singlet, 9H) | Protons of the tert-butyl group |

| Variable (broad, 2H) | Protons of the amine group | |

| ~7.0-8.0 ppm (multiplets) | Aromatic protons of the naphthalene ring | |

| 13C NMR Chemical Shift (δ) | ~35 ppm | Quaternary carbon of the tert-butyl group |

| ~31 ppm | Methyl carbons of the tert-butyl group | |

| ~110-145 ppm | Carbons of the naphthalene ring | |

| IR Frequency (cm-1) | ~3400-3500 | Asymmetric N-H stretch |

| ~3300-3400 | Symmetric N-H stretch | |

| ~3000-3100 | Aromatic C-H stretch | |

| ~2850-2970 | Aliphatic C-H stretch (tert-butyl) | |

| ~1600-1650 | N-H bend | |

| ~1500-1600 | Aromatic C=C stretch |

Reactivity and Reaction Mechanism Studies

Aminonaphthalene Reactivity Patterns and Selectivity

The presence of an amino group on a naphthalene (B1677914) ring significantly influences its chemical reactivity, particularly in electrophilic substitution reactions, and provides a site for nucleophilic attack.

Naphthalene is an aromatic hydrocarbon that readily undergoes electrophilic aromatic substitution reactions. wordpress.com Compared to benzene (B151609), the fused-ring system of naphthalene is more reactive towards electrophiles. youtube.com Substitution can occur at two distinct positions: the α-position (carbons 1, 4, 5, 8) or the β-position (carbons 2, 3, 6, 7). Generally, attack at the α-position is kinetically favored because the resulting carbocation intermediate (also known as an arenium ion or Wheland intermediate) is better stabilized by resonance, with more structures that preserve a complete benzene ring. wordpress.comyoutube.com

The introduction of an amino group (-NH₂), a powerful activating substituent, further enhances the reactivity of the naphthalene ring towards electrophiles. The lone pair of electrons on the nitrogen atom donates electron density into the aromatic system via resonance, stabilizing the cationic intermediate formed during the substitution process. In the case of 2-aminonaphthalene, the amino group directs incoming electrophiles primarily to the ortho position (C-1) and to a lesser extent, the other ortho position (C-3). This is because the positive charge in the arenium ion intermediate can be delocalized onto the nitrogen atom, creating a particularly stable resonance structure.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Naphthylamine (B18577)

| Reaction | Reagent(s) | Major Product(s) | Notes |

| Halogenation | Br₂ | 1-Bromo-2-aminonaphthalene | Substitution occurs at the activated C-1 position. |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-aminonaphthalene | The powerful nitronium ion (NO₂⁺) attacks the electron-rich C-1 position. youtube.com |

| Sulfonation | H₂SO₄ | 1-Amino-2-naphthalenesulfonic acid | The position of sulfonation can be temperature-dependent, a common feature in naphthalene chemistry. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Varies | The amino group can complex with the Lewis acid catalyst, deactivating the ring. Protection of the amine is often required. |

The amino group in 6-(tert-butyl)naphthalen-2-amine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. savemyexams.com This allows it to react with a variety of electrophiles. When an amine acts as a nucleophile, it forms a bond with an atom other than hydrogen. masterorganicchemistry.com

Common nucleophilic reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon. youtube.com Two equivalents of the amine are often needed, as one acts as the nucleophile and the second acts as a base to neutralize the generated HCl. youtube.com

Alkylation: Reaction with haloalkanes, which can lead to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, through successive nucleophilic substitution reactions. libretexts.org

While the amino group is nucleophilic, the naphthalene ring itself is electron-rich and generally unreactive towards nucleophiles. Nucleophilic aromatic substitution on the naphthalene ring is uncommon unless the ring is substituted with powerful electron-withdrawing groups, which is not the case here. Therefore, the primary site for nucleophilic reactions in this compound is the amino group itself.

The amino-naphthalene structure is susceptible to both oxidation and reduction reactions.

Oxidation: Aromatic amines are easily oxidized, and 2-naphthylamine is no exception, often turning reddish in air due to the formation of oxidation products. wikipedia.orgnih.gov The oxidation can involve the amino group or the aromatic ring. N-oxidation by enzymes like cytochrome P450 is a known metabolic pathway for aromatic amines. nih.govnih.gov Chemical oxidation can lead to the formation of corresponding naphthoquinones. researchgate.net The presence of the electron-donating amino group makes the naphthalene ring more susceptible to oxidative degradation compared to unsubstituted naphthalene.

Reduction: The naphthalene ring can be reduced under various conditions. Catalytic hydrogenation or reduction with sodium in boiling amyl alcohol can reduce one of the rings to yield tetrahydro- or decahydro-naphthalene derivatives. wikipedia.orgresearchgate.net For example, the reduction of 2-naphthylamine with sodium in boiling amyl alcohol yields tetrahydro-2-naphthylamine, a compound that behaves more like an aliphatic amine. wikipedia.org In a redox reaction, reduction is characterized by a gain of electrons or a decrease in oxidation state. khanacademy.orgyoutube.com

Influence of the Tert-butyl Group on Reactivity and Selectivity

The tert-butyl group is a bulky alkyl substituent that exerts significant steric and electronic effects on the reactivity and selectivity of the molecule. researchgate.net

Steric hindrance from the bulky tert-butyl group is a major factor controlling reactivity. numberanalytics.com This bulkiness can block or slow reactions at adjacent positions. numberanalytics.com In this compound, the tert-butyl group is located at the C-6 position. This will sterically hinder electrophilic attack at the C-5 and C-7 positions of the same ring.

While the primary sites for electrophilic attack are C-1 and C-3, directed by the C-2 amino group, the tert-butyl group's influence is not negligible. In reactions where substitution on the tert-butyl-bearing ring is possible, the group will direct incoming electrophiles away from its adjacent positions. For example, in the nitration of t-butylbenzene, the para product is heavily favored over the ortho product due to the steric bulk of the tert-butyl group. stackexchange.com This effect is critical in controlling regioselectivity in aromatic systems. numberanalytics.com In some cases, extreme steric hindrance can lead to unexpected reactivity, such as steric acceleration, where relief of ground-state strain in the transition state increases the reaction rate. cdnsciencepub.comresearchgate.net

Table 2: Influence of Steric Hindrance on Product Distribution in the Nitration of Alkylbenzenes

| Substrate | Ortho Product (%) | Meta Product (%) | Para Product (%) | Rationale |

| Toluene | 58 | 5 | 37 | The small methyl group offers little steric hindrance to the ortho positions. |

| Tert-butylbenzene | 12 | 8.5 | 79.5 | The bulky tert-butyl group significantly hinders attack at the ortho positions, favoring the para position. stackexchange.com |

The tert-butyl group influences the electronic properties of the naphthalene ring through two primary mechanisms:

Inductive Effect: As an alkyl group, the tert-butyl group is electron-donating through induction. The sp³ hybridized carbons of the tert-butyl group donate electron density to the sp² hybridized carbon of the aromatic ring. stackexchange.com This effect increases the electron density of the naphthalene system, making it more nucleophilic and more reactive towards electrophiles.

Hyperconjugation: While it has no α-hydrogens, C-C hyperconjugation can contribute to its electron-donating nature, although this effect is generally considered weaker than the C-H hyperconjugation seen in groups like methyl or ethyl. stackexchange.comstackexchange.com

The net result is that the tert-butyl group is a weak activating group for electrophilic aromatic substitution. stackexchange.com This electronic donation stabilizes the arenium ion intermediate formed during the reaction, lowering the activation energy and increasing the reaction rate compared to unsubstituted naphthalene. Studies on related systems show that tert-butyl groups are electron-donating and can lower the acidity of resulting cation radicals. nih.gov This electronic contribution, combined with the activating effect of the amino group, makes the this compound system highly reactive towards electrophilic attack, with the regioselectivity being a complex interplay of the directing effects of both substituents and the steric hindrance imposed by the tert-butyl group.

Investigation of Intermediate Species and Reaction Kinetics

The study of reaction kinetics and the identification of transient intermediate species are crucial for understanding and optimizing the synthesis and derivatization of this compound. The reactivity of this compound is influenced by both the electron-donating nature of the amino group and the steric hindrance imparted by the tert-butyl group.

Kinetic studies on nucleophilic aromatic substitution reactions involving amines with similar steric bulk, such as tert-butylamine (B42293), provide insights into the reaction mechanisms. For instance, the reaction of fluoro-2,4-dinitrobenzene with a series of butylamines, including tert-butylamine, in benzene has been investigated. The second-order rate coefficients for these reactions were found to increase with the concentration of the amine. rsc.org This observation, particularly the non-linear relationship in the case of less hindered amines, suggests the formation of an addition intermediate. The decomposition of this intermediate to form the final products is catalyzed by the amine itself. rsc.org In contrast, the reactions with the less reactive chloro-2,4-dinitrobenzene are first-order with respect to the amine, indicating a different rate-determining step. rsc.org

The stability of intermediates in reactions involving this compound is also highly dependent on the solvent. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred as they can stabilize charged intermediates, thereby enhancing the rate of nucleophilic attack.

In the context of enantioselective amination of N-aryl-2-naphthylamine derivatives, a proposed reaction mechanism involves the formation of a key intermediate through a dual hydrogen-bonding activation mode. nih.gov In this mechanism, a chiral phosphoric acid (CPA) catalyst simultaneously activates both the N-aryl-2-naphthylamine and the aminating agent (an azodicarboxylate). nih.govarkat-usa.org This is followed by a nucleophilic addition to form a subsequent intermediate, which then undergoes rearomatization to yield the final product. nih.gov The kinetics of such reactions are influenced by temperature and solvent composition, with optimal conditions often found at low temperatures in mixed solvent systems. nih.gov

Table 1: Factors Influencing Reaction Kinetics and Intermediate Stability

| Factor | Observation | Implication for this compound Reactions | Source |

|---|---|---|---|

| Amine Concentration | Second-order rate coefficients increase with amine concentration in nucleophilic aromatic substitution. | Suggests amine-catalyzed decomposition of an addition intermediate. | rsc.org |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates. | Enhanced reaction rates for nucleophilic substitutions. | |

| Catalyst | Chiral phosphoric acids can form dual hydrogen-bonded intermediates in amination reactions. | Enables enantioselective transformations. | nih.govarkat-usa.org |

| Temperature | Lower temperatures (-70 °C) can improve enantioselectivity in catalyzed aminations. | Slower reaction rates may be necessary for high stereocontrol. | nih.gov |

Reaction Stereochemistry and Enantioselectivity Control in Derivatization

The development of stereoselective reactions is paramount for producing enantiomerically pure derivatives of this compound, which is critical for applications in pharmaceuticals and materials science. A significant area of research is the construction of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

A notable example is the highly atroposelective synthesis of N-C axially chiral naphthalene-1,2-diamines from N-aryl-2-naphthylamine precursors. nih.gov This transformation is achieved through a direct intermolecular enantioselective C-H amination catalyzed by chiral phosphoric acids (CPAs). nih.gov The enantioselectivity of this process is governed by a combination of factors, including π-π stacking interactions and a dual hydrogen-bond network between the catalyst, the naphthylamine substrate, and the aminating agent (di-tert-butyl azodicarboxylate). nih.govarkat-usa.org The choice of solvent and temperature is critical for achieving high enantiomeric excess (ee). For instance, a mixed solvent system of DCM and Et₂O at -70 °C was found to be optimal, yielding the desired product with 91% ee. nih.gov

The stereochemical stability of the resulting N-C atropisomers is another important consideration. Studies have shown that these molecules can have significant half-lives to racemization, which is influenced by the substitution pattern on the naphthalene ring. nih.gov An intramolecular hydrogen bond between the newly introduced amino group and the existing N-H bond helps to stabilize the chiral axis. nih.gov

While direct derivatization of this compound to create chiral centers is a key strategy, another approach involves the use of chiral ligands derived from similar structures. For example, chiral N-(tert-butyl)-N-methylaniline type ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic alkylation. nih.gov This demonstrates the potential of using the tert-butylnaphthalene scaffold as a component of chiral auxiliaries or catalysts.

Table 2: Enantioselective C-H Amination of N-Phenyl-2-naphthylamine

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|---|

| CPA3 | DCM | -40 | 45 | 47 | nih.gov |

| CPA6 | DCM/Et₂O (1:1) | -70 | - | 88 | nih.gov |

| CPA6 | DCM/Et₂O (7:3) | -70 | 93 | 91 | nih.gov |

Data for the reaction of N-phenyl-2-naphthylamine with di-tert-butyl azodicarboxylate. CPA = Chiral Phosphoric Acid.

C-C, C-N, C-O Bond Formation and Cleavage Mechanisms

The chemical versatility of this compound is demonstrated through various reactions that involve the formation and cleavage of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation: The introduction of the tert-butyl group onto the naphthalene ring is a key C-C bond-forming reaction, typically achieved through Friedel-Crafts alkylation. To direct the bulky tert-butyl group to the 6-position, the strongly activating amino group at the 2-position is often first protected as an acetanilide. This converts the ortho-, para-directing amine into a meta-directing amide group, facilitating the desired regioselectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid like AlCl₃ activates an alkylating agent (e.g., tert-butyl chloride) to generate a tert-butyl carbocation, which then attacks the naphthalene ring. Subsequent deprotection of the amide yields the final product.

C-N Bond Formation: The amino group of this compound can be synthesized via the Bucherer reaction, which converts the corresponding hydroxyl group of 6-(tert-butyl)naphthalen-2-ol (B184026) into an amine. This reaction involves the use of an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849). The mechanism is thought to proceed through the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and sulfite.

Furthermore, the amino group can undergo various C-N bond-forming reactions. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, allows for the arylation of the amine, forming new C-N bonds with aryl halides. tcichemicals.com Another method for C-N bond formation is the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate, which proceeds under mild conditions. organic-chemistry.org The proposed mechanism involves the coordination of the copper catalyst to the tert-butylating agent, which facilitates the release of a tert-butyl cation that is then attacked by the amine. organic-chemistry.org

C-N Bond Cleavage: While less common for this specific compound, C-N bond cleavage mechanisms are relevant in the broader context of amine chemistry. For instance, iron(III)-catalyzed ring-opening annulation of 2-arylindoles involves the cleavage of a C-N bond within the indole (B1671886) ring as part of a cascade reaction to form quinoxalines. acs.org

C-O Bond Formation: The amine group of this compound can be converted back to a hydroxyl group, representing a C-O bond formation (though more accurately a C-N to C-O functional group interconversion). This can be achieved through diazotization of the amine with nitrous acid to form a diazonium salt, which is then hydrolyzed by heating in water.

Table 3: Summary of Key Bond Formation/Cleavage Reactions

| Reaction Type | Bond(s) Formed/Cleaved | Reagents/Conditions | Mechanistic Notes | Source |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | C-C Formation | N-acetyl-2-naphthylamine, t-BuCl, AlCl₃ | Electrophilic Aromatic Substitution | |

| Bucherer Reaction | C-N Formation | 6-(tert-butyl)naphthalen-2-ol, NH₄HSO₃, NH₃ (aq) | Nucleophilic substitution on the naphthol tautomer. | |

| Buchwald-Hartwig Coupling | C-N Formation | Aryl halide, Pd catalyst, strong base | Reductive elimination from a Pd(II) intermediate. | tcichemicals.com |

| N-tert-Butylation | C-N Formation | tert-Butyl 2,2,2-trichloroacetimidate, Cu(OTf)₂ | Cu-catalyzed generation of a tert-butyl cation. | organic-chemistry.org |

| Diazotization/Hydrolysis | C-O Formation | 1. NaNO₂, HCl; 2. H₂O, Heat | Formation and decomposition of a diazonium salt intermediate. | - |

Applications in Advanced Organic Materials and Chemical Synthesis

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The strategic placement of the amino and tert-butyl groups on the naphthalene (B1677914) scaffold makes 6-(tert-butyl)naphthalen-2-amine a highly useful synthetic intermediate. Its reactivity allows for the construction of more intricate molecular architectures, serving as a foundational piece for a variety of complex organic compounds.

Precursor for Polycyclic Aromatic Hydrocarbons and Nitrogen-Containing Heterocycles

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles often utilizes amine-substituted naphthalenes as starting materials. For instance, the phenyl radical can react with naphthalene to form fluoranthene, a type of PAH, through a process known as phenyl-addition/dehydrocyclization (PAC). uhmreactiondynamics.org This highlights the potential of naphthalene derivatives like this compound to serve as precursors in the formation of larger aromatic systems.

Nitrogen-containing heterocycles are prevalent in biologically active compounds and are crucial intermediates in organic synthesis. clockss.orgnih.gov The amino group on this compound can participate in cyclization reactions to form these heterocyclic structures. arkat-usa.org For example, N-aryl-2-naphthylamines can undergo direct intermolecular enantioselective C-H amination to construct atroposelective naphthalene-1,2-diamines, which are stabilized by an intramolecular hydrogen bond. nih.gov

Scaffold for Multifunctional Organic Compounds

The naphthalene core of this compound provides a rigid and planar scaffold upon which various functional groups can be installed. This allows for the creation of multifunctional organic compounds with tailored properties. ua.esresearchgate.net The tert-butyl group can influence the electronic properties and reactivity of the naphthalene ring, while the amino group serves as a handle for further chemical modifications. This adaptability makes it a valuable component in the design of complex molecules for diverse applications.

Development of Functional Organic Materials

The unique electronic and steric properties of this compound have led to its use in the development of a range of functional organic materials.

Optoelectronic Materials (e.g., Naphthalene Diimides, Push-Pull Systems)